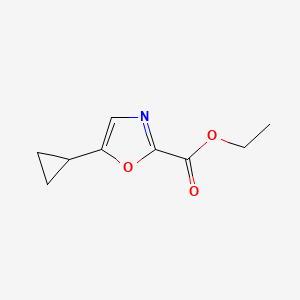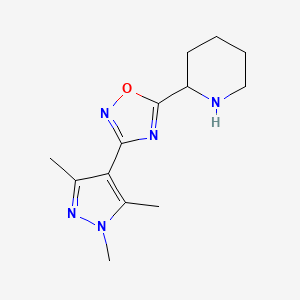
4-Cyclopropyl-2-isopropylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyl-2-isopropylthiazole is a heterocyclic compound that contains a thiazole ring substituted with cyclopropyl and isopropyl groups. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-isopropylthiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylamine with isopropylthiocyanate in the presence of a base, followed by cyclization to form the thiazole ring . The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropyl-2-isopropylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Wissenschaftliche Forschungsanwendungen
4-Cyclopropyl-2-isopropylthiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential drug candidate for treating various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 4-Cyclopropyl-2-isopropylthiazole involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Isopropylthiazole: Similar structure but lacks the cyclopropyl group.
2-Cyclopropylthiazole: Similar structure but lacks the isopropyl group.
4-Isopropyl-2-methylthiazole: Similar structure with a methyl group instead of a cyclopropyl group.
Uniqueness
4-Cyclopropyl-2-isopropylthiazole is unique due to the presence of both cyclopropyl and isopropyl groups, which may contribute to its distinct chemical and biological properties. These substitutions can affect the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C9H13NS |
|---|---|
Molekulargewicht |
167.27 g/mol |
IUPAC-Name |
4-cyclopropyl-2-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C9H13NS/c1-6(2)9-10-8(5-11-9)7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
MXNZCBDWXJFYOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC(=CS1)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 3-(o-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11789519.png)




![3-(Pyrrolidin-2-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11789546.png)

![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)thiazol-2-amine](/img/structure/B11789548.png)

![5-tert-Butyl 2-ethyl 4-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B11789558.png)
![Ethyl 3-(piperazin-1-yl)-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate](/img/structure/B11789560.png)


